molecular formula C29H21NO B14405399 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one CAS No. 88072-70-2

1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14405399
CAS No.: 88072-70-2
M. Wt: 399.5 g/mol
InChI Key: JNPMNPCSZYYCKJ-UHFFFAOYSA-N
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Description

1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its high degree of ring strain, which makes it an interesting subject for various chemical studies and applications. The presence of multiple phenyl groups and a nitrogen atom within the bicyclic framework adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one typically involves the reaction of N-aminopyridinium iodides with cyclopentadienone derivatives. This reaction proceeds under specific conditions, often requiring heating or irradiation to facilitate the formation of the desired bicyclic structure . The reaction can be summarized as follows:

    Reactants: N-aminopyridinium iodides and cyclopentadienone derivatives

    Conditions: Heating or irradiation

    Products: this compound and hydroxypyridine derivatives

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Heating or Irradiation: Used to induce rearrangement reactions.

    Electrophilic Reagents: Such as halogens or nitro compounds for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Hydroxypyridine Derivatives: Formed from rearrangement reactions.

    Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one involves its ability to undergo rearrangement reactions due to the high ring strain within its bicyclic structure. The nitrogen atom plays a crucial role in stabilizing the transition state during these reactions. The molecular targets and pathways involved are primarily related to the compound’s ability to interact with electrophilic and nucleophilic reagents, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and reactivity. The combination of high ring strain and multiple phenyl groups makes it a valuable compound for studying the effects of structural complexity on chemical behavior.

Properties

CAS No.

88072-70-2

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

1,3,4,5-tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C29H21NO/c31-27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)29(27,30-28)24-19-11-4-12-20-24/h1-20,30H

InChI Key

JNPMNPCSZYYCKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3(C(C2=O)(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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